molecular formula C32H42N6O4 B10784221 YM2Web5S6A CAS No. 220541-10-6

YM2Web5S6A

货号 B10784221
CAS 编号: 220541-10-6
分子量: 574.7 g/mol
InChI 键: KBYHHVYRPWWGLR-HVIPQOSHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LY-444711 is a small molecule drug initially developed by Eli Lilly & Co. It acts as a ghrelin/growth hormone secretagogue receptor agonist, targeting the growth hormone secretagogue receptor (GHSR). This compound was primarily investigated for its potential therapeutic applications in treating growth hormone deficiency and other related conditions .

准备方法

The synthesis of LY-444711 involves multiple steps. One of the synthetic routes includes the following steps :

    Treatment of N-Boc-D-serine benzyl ether: with methyl iodide and sodium bicarbonate to provide methyl ester.

    Acid cleavage: of the Boc group to give aminoester, which is then coupled with N-Boc-alpha-aminoisobutyric acid to afford a dipeptide.

    Hydrolysis: of the methyl ester group to produce the corresponding acid.

    Esterification: of 4-methoxyphenylacetic acid with ethanol and p-toluenesulfonic acid, followed by bromination with N-bromosuccinimide to produce bromoester.

    Condensation: of the bromoester with 4-nitroimidazole, followed by reduction of the nitro group by catalytic hydrogenation over palladium on carbon to give amine.

    Coupling: of the amine with the previously obtained acid using EDC and HOBt to afford an amide.

    Hydrolysis: of the methyl ester to give carboxylic acid, which is then coupled with 4-methylpiperidine to generate the final compound.

化学反应分析

LY-444711 undergoes various chemical reactions, including :

    Oxidation and Reduction: The nitro group in one of the intermediates is reduced to an amine using catalytic hydrogenation over palladium on carbon.

    Substitution: The bromoester intermediate is condensed with 4-nitroimidazole.

    Coupling Reactions: The aminoester is coupled with N-Boc-alpha-aminoisobutyric acid, and the amine is coupled with the acid using EDC and HOBt.

Common reagents used in these reactions include methyl iodide, sodium bicarbonate, N-bromosuccinimide, palladium on carbon, EDC, and HOBt. The major products formed from these reactions are intermediates leading to the final compound, LY-444711.

科学研究应用

LY-444711 has been explored for various scientific research applications, particularly in the fields of chemistry, biology, and medicine :

    Chemistry: The compound’s synthesis and reactions provide valuable insights into peptide coupling and esterification processes.

    Biology: LY-444711 acts as a ghrelin receptor agonist, making it a useful tool for studying the ghrelin signaling pathway and its effects on hunger and energy-sensing status.

    Medicine: The compound was investigated for its potential to treat growth hormone deficiency by stimulating growth hormone secretion. It has also been studied for its effects on lifespan extension in animal models.

作用机制

LY-444711 exerts its effects by acting as an agonist of the growth hormone secretagogue receptor (GHSR). This receptor is coupled to G-alpha-11 proteins and stimulates the secretion of growth hormone upon activation . The compound mimics the action of the endogenous hormone ghrelin, binding to the receptor and triggering downstream signaling pathways that lead to increased growth hormone release.

相似化合物的比较

LY-444711 is similar to other ghrelin receptor agonists, such as ibutamoren (MK-677) . Both compounds mimic the action of ghrelin and stimulate growth hormone secretion. LY-444711 was discontinued in its development, while ibutamoren continues to be investigated for its potential therapeutic applications.

Similar Compounds

LY-444711’s uniqueness lies in its specific synthetic route and its initial development by Eli Lilly & Co. for treating growth hormone deficiency.

属性

CAS 编号

220541-10-6

分子式

C32H42N6O4

分子量

574.7 g/mol

IUPAC 名称

(2R)-2-[(2-amino-2-methylpropanoyl)-[1-[(2R)-2-(4-methoxyphenyl)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]imidazol-4-yl]amino]-5-phenylpentanamide

InChI

InChI=1S/C32H42N6O4/c1-31(2,34)29(40)38(26(28(33)39)14-10-13-23-11-6-5-7-12-23)27-21-37(22-35-27)32(3,30(41)36-19-8-9-20-36)24-15-17-25(42-4)18-16-24/h5-7,11-12,15-18,21-22,26H,8-10,13-14,19-20,34H2,1-4H3,(H2,33,39)/t26-,32-/m1/s1

InChI 键

KBYHHVYRPWWGLR-HVIPQOSHSA-N

手性 SMILES

C[C@@](C1=CC=C(C=C1)OC)(C(=O)N2CCCC2)N3C=C(N=C3)N([C@H](CCCC4=CC=CC=C4)C(=O)N)C(=O)C(C)(C)N

规范 SMILES

CC(C)(C(=O)N(C1=CN(C=N1)C(C)(C2=CC=C(C=C2)OC)C(=O)N3CCCC3)C(CCCC4=CC=CC=C4)C(=O)N)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。